molecular formula C11H11N3O B13323705 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13323705
M. Wt: 201.22 g/mol
InChI Key: QKRKBJFSRDHCQZ-UHFFFAOYSA-N
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Description

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methyl-1H-pyrazole with 5-methyl-6-bromopyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-Methyl-1H-pyrazole: Contains only the pyrazole ring without the pyridine moiety.

Uniqueness

The uniqueness of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde lies in its dual functionality, combining the reactivity of both the pyrazole and pyridine rings with the aldehyde group.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-methyl-6-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-4-13-14(6-8)11-9(2)3-10(7-15)5-12-11/h3-7H,1-2H3

InChI Key

QKRKBJFSRDHCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=C(C=N2)C)C=O

Origin of Product

United States

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